3-(4-Propoxyphenyl)acrylic acid

Vue d'ensemble

Description

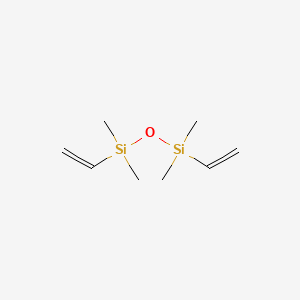

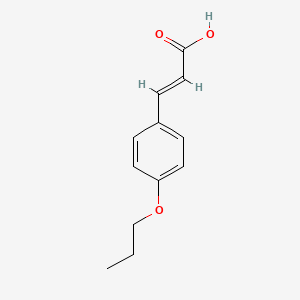

“3-(4-Propoxyphenyl)acrylic acid” is a carboxylic acid derivative . It has a CAS number of 69033-81-4 and a molecular weight of 206.24 . The IUPAC name for this compound is (E)-3-(4-propoxyphenyl)prop-2-enoic acid .

Synthesis Analysis

The synthesis of “3-(4-Propoxyphenyl)acrylic acid” involves a multi-step reaction with two steps . The first step involves the use of pyridine and piperidine under reflux conditions . The second step involves the use of potassium hydroxide in methanol, also under reflux conditions .

Molecular Structure Analysis

The molecular formula of “3-(4-Propoxyphenyl)acrylic acid” is C12H14O3 . The InChI code for this compound is 1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Propoxyphenyl)acrylic acid” include a molecular weight of 206.24 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has a rotatable bond count of 5 .

Applications De Recherche Scientifique

Optoelectronic Properties

A study focused on the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a close relative of 3-(4-Propoxyphenyl)acrylic acid, used in dye-sensitized solar cells (DSSC). This research indicates the potential of such compounds in nonlinear optical materials due to their notable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Polymerization and Industrial Applications

Acrylic acid derivatives are widely utilized in emulsion and solution polymerization to produce polymers for a variety of applications, including superabsorbent materials, detergents, water treatment, and industrial coatings. These compounds demonstrate high resistance to chemical and environmental attack and have attractive strength properties (Bauer, 2003).

Photovoltaic Applications

Another study investigated organic sensitizers for solar cell applications, incorporating cyanoacrylic acid groups. These groups showed strong conjugation with thiophene units, indicating the relevance of acrylic acid derivatives in enhancing solar cell efficiency (Kim et al., 2006).

Tissue Engineering

In the field of tissue engineering, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) was modified by graft co-polymerization with acrylic acid, highlighting the use of acrylic acid derivatives in biomaterial surface functionalization (Grøndahl et al., 2005).

Corrosion Inhibition

Acrylic acid-diphenylamine sulphonic acid copolymer was identified as an effective inhibitor for calcium carbonate and calcium sulphate scales in cooling water systems, demonstrating the utility of acrylic acid derivatives in industrial scale management (Shakkthivel & Vasudevan, 2006).

Acrylic Acid Production from Biomass

There's also significant interest in the sustainable production of acrylic acid from biomass-derived materials. For instance, a pathway from glycerol to allyl alcohol to acrylic acid using Au/ceria catalysts is being explored for more environmentally friendly production methods (Yang et al., 2016).

Safety and Hazards

When handling “3-(4-Propoxyphenyl)acrylic acid”, it is advised to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Propriétés

IUPAC Name |

(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYNDSOJMSGRQV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Propoxyphenyl)acrylic acid | |

CAS RN |

69033-81-4 | |

| Record name | 4-Propoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)

![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)

![4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]benzenesulfonyl Chloride](/img/structure/B3416224.png)